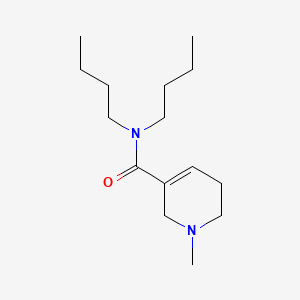
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide: Similar in structure but with different substituents.
N,N-dibutyl-1,3-propanediamine: Shares the dibutylamine moiety but differs in the rest of the structure.
N,N-dibutylmethylamine: Similar in having the dibutylamine group but lacks the pyridine ring.
Uniqueness
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H28N2O |
|---|---|
Molekulargewicht |
252.40 g/mol |
IUPAC-Name |
N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3 |
InChI-Schlüssel |
ZDVCTWMAIPFLFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CCCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















